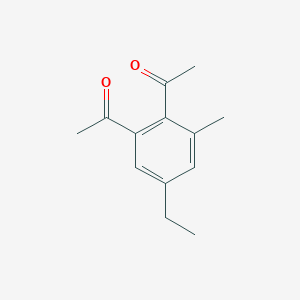
1-Methyl-3-ethyl-5,6-diacetylbenzol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-ethyl-5,6-diacetylbenzol is an aromatic compound with a benzene ring substituted by methyl, ethyl, and acetyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-ethyl-5,6-diacetylbenzol typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and an aluminum chloride catalyst to introduce acetyl groups onto the benzene ring. The process can be summarized as follows:
Starting Material: Benzene derivative with methyl and ethyl groups.
Reagents: Acetyl chloride (CH₃COCl), aluminum chloride (AlCl₃).
Conditions: The reaction is carried out under anhydrous conditions at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-Methyl-3-ethyl-5,6-diacetylbenzol can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the compound.
科学研究应用
1-Methyl-3-ethyl-5,6-diacetylbenzol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-3-ethyl-5,6-diacetylbenzol involves its interaction with specific molecular targets. The acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions.
相似化合物的比较
1-Methyl-3-ethylbenzene: Lacks the acetyl groups, making it less reactive in certain chemical reactions.
1-Methyl-3-ethyl-4-acetylbenzene: Contains only one acetyl group, resulting in different chemical properties and reactivity.
1-Methyl-3,5-diacetylbenzene: Similar structure but lacks the ethyl group, affecting its overall chemical behavior.
Uniqueness: 1-Methyl-3-ethyl-5,6-diacetylbenzol is unique due to the presence of both methyl, ethyl, and two acetyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications.
属性
CAS 编号 |
103376-15-4 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
1-(2-acetyl-5-ethyl-3-methylphenyl)ethanone |
InChI |
InChI=1S/C13H16O2/c1-5-11-6-8(2)13(10(4)15)12(7-11)9(3)14/h6-7H,5H2,1-4H3 |
InChI 键 |
HONXZIWKCKSQRC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1)C)C(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


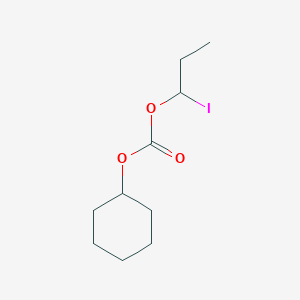
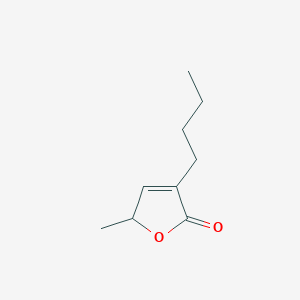
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
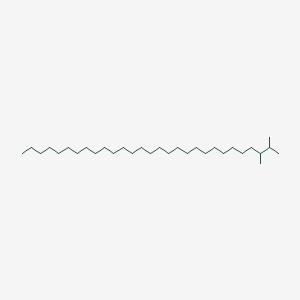
![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
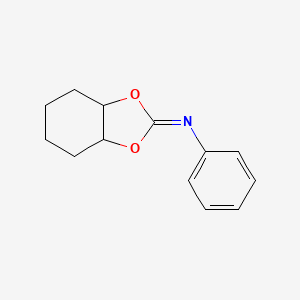

![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
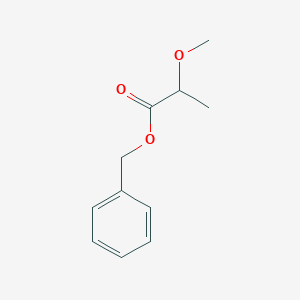
![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
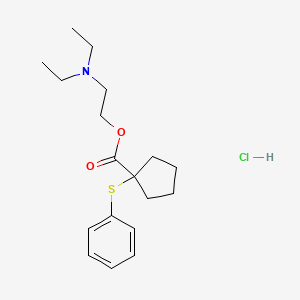
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)
